

An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone

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Compound of Interest

Compound Name: 2',6'-Dimethoxyacetophenone

Cat. No.: B105267

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of **2',6'-Dimethoxyacetophenone** (CAS No. 2040-04-2), an aromatic ketone with significant potential in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

2',6'-Dimethoxyacetophenone is a white to beige crystalline solid.^[1] Its fundamental properties are summarized in the table below, providing a critical resource for laboratory use and theoretical modeling.

Property	Value	Reference
CAS Number	2040-04-2	[2][3][4][5][6]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[3][4][6]
Molecular Weight	180.20 g/mol	[2][3][4][6]
Melting Point	68-70 °C	[2][4]
Boiling Point	135-136 °C at 2 mmHg	[2][4]
Density	1.1272 g/cm ³ (estimate)	[4]
Solubility	Soluble in Methanol	[1][4]
Appearance	White to beige crystalline powder	[1]
λ _{max}	265 nm (H ₂ O)	[4]

Synthesis of 2',6'-Dimethoxyacetophenone

A plausible and commonly employed method for the synthesis of **2',6'-Dimethoxyacetophenone** is the Friedel-Crafts acylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction provides a direct route to the target molecule.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

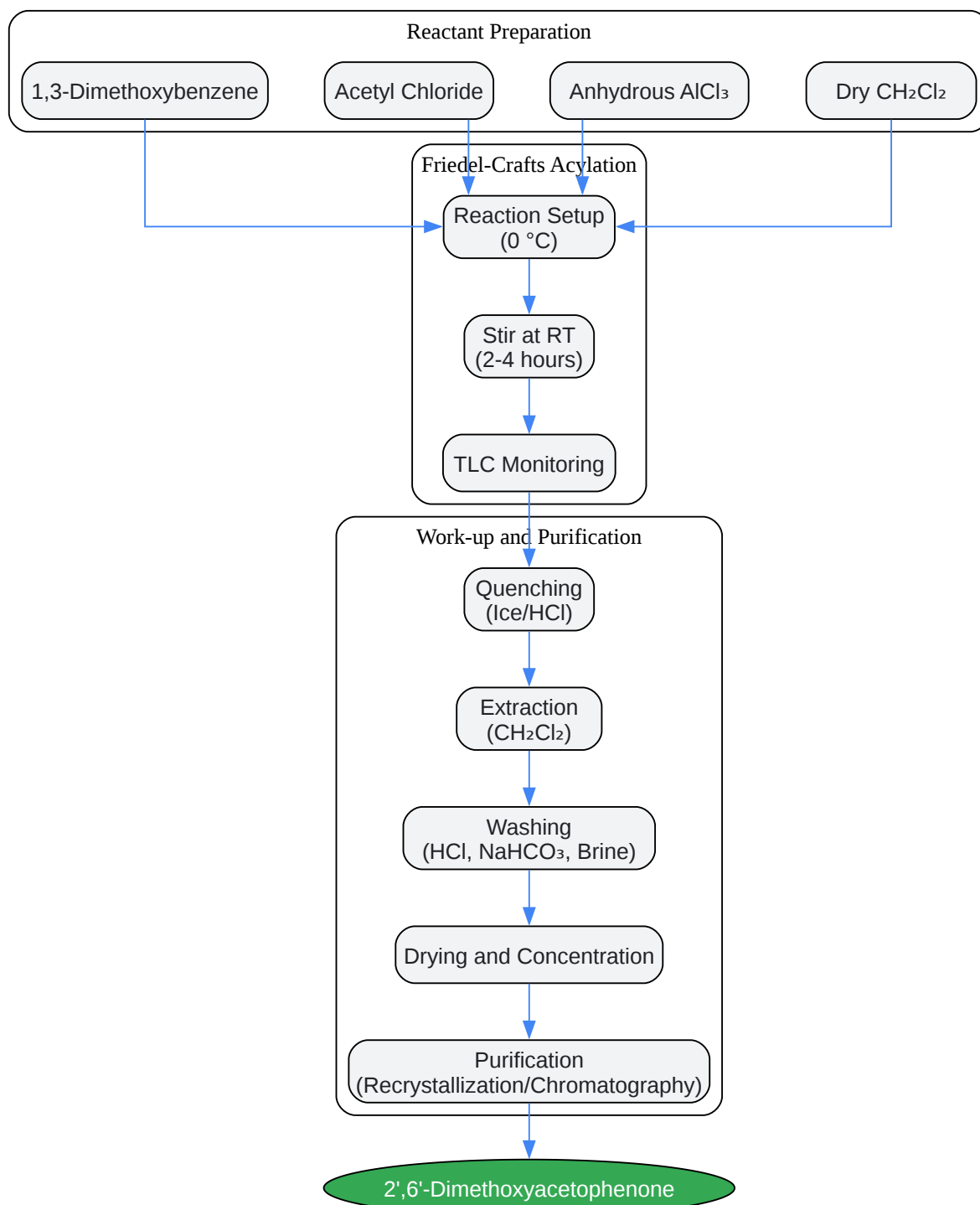
- 1,3-Dimethoxybenzene
- Acetyl chloride or Acetic anhydride
- Anhydrous Aluminum chloride (AlCl₃)
- Dry Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of acetyl chloride (1.1 equivalents) in dry dichloromethane to the stirred suspension via the dropping funnel.
- After the addition of acetyl chloride, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **2',6'-Dimethoxyacetophenone**.



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Synthesis workflow for **2',6'-Dimethoxyacetophenone**.

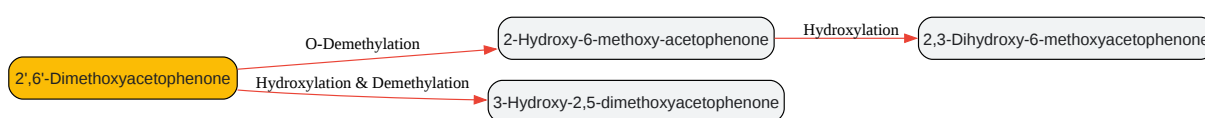
Biological Activity and Metabolism

2',6'-Dimethoxyacetophenone has been identified as a competitive inhibitor of hepatic mixed-function oxidases, specifically targeting aminopyrine demethylase. This positions the compound as a potential tool for studying drug metabolism and for the development of modulators of cytochrome P450 activity.

Metabolic Pathway

Studies on the metabolism of **2',6'-Dimethoxyacetophenone** have revealed several key biotransformation products. The primary metabolic routes involve demethylation and hydroxylation. The identified metabolites are:

- 2-Hydroxy-6-methoxy-acetophenone
- 3-Hydroxy-2,5-dimethoxyacetophenone
- 2,3-Dihydroxy-6-methoxyacetophenone



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Metabolic pathway of **2',6'-Dimethoxyacetophenone**.

Experimental Protocol: Aminopyrine N-demethylase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **2',6'-Dimethoxyacetophenone** on aminopyrine N-demethylase activity in liver microsomes.

Materials:

- Rat liver microsomes
- **2',6'-Dimethoxyacetophenone**
- Aminopyrine
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Potassium phosphate buffer (pH 7.4)
- Trichloroacetic acid (TCA)
- Nash reagent (for formaldehyde detection)
- Spectrophotometer

Procedure:

- **Preparation of Microsomes:** Isolate liver microsomes from rats following standard differential centrifugation procedures. Determine the protein concentration of the microsomal suspension.
- **Incubation Mixture:** In a series of test tubes, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
- **Inhibitor Addition:** Add varying concentrations of **2',6'-Dimethoxyacetophenone** (dissolved in a suitable solvent, e.g., DMSO) to the test tubes. Include a control group with the solvent alone.
- **Pre-incubation:** Pre-incubate the mixtures at 37 °C for 5 minutes to allow the inhibitor to interact with the enzymes.

- **Initiation of Reaction:** Start the enzymatic reaction by adding the substrate, aminopyrine, to each tube.
- **Incubation:** Incubate the reaction mixtures at 37 °C for a specified time (e.g., 15-30 minutes) with gentle shaking.
- **Termination of Reaction:** Stop the reaction by adding a solution of trichloroacetic acid.
- **Quantification of Formaldehyde:** Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new set of tubes and add Nash reagent. Heat the mixture at 60 °C for 30 minutes to allow for color development.
- **Measurement:** Measure the absorbance of the colored product (dihydrolutidine) at 412 nm using a spectrophotometer.
- **Data Analysis:** Calculate the rate of formaldehyde formation and determine the inhibitory effect of **2',6'-Dimethoxyacetophenone**. The type of inhibition (e.g., competitive) can be determined by constructing a Lineweaver-Burk plot.

Applications in Research and Drug Development

The unique chemical structure and biological activity of **2',6'-Dimethoxyacetophenone** make it a valuable molecule for several applications:

- **Synthetic Intermediate:** It serves as a precursor for the synthesis of more complex molecules, including flavonoids and other pharmacologically active compounds.^[7] For instance, it has been used in the preparation of 4-fluororesorcinol.
- **Pharmacological Tool:** As an inhibitor of hepatic mixed-function oxidases, it can be used in vitro and in vivo to study the role of these enzymes in drug metabolism and toxicology.^[2]
- **Drug Discovery Lead:** The acetophenone scaffold is present in numerous biologically active natural products.^[8] The substitution pattern of **2',6'-Dimethoxyacetophenone** provides a starting point for the design and synthesis of novel therapeutic agents. Preliminary studies have suggested its potential as an anticarcinogenic and antibacterial agent.^[3]

Safety Information

2',6'-Dimethoxyacetophenone is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] It should be stored in a dry, well-ventilated area at room temperature.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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